molecular formula C11H14ClNO2 B2818950 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride CAS No. 2197062-79-4

1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride

Cat. No. B2818950
CAS RN: 2197062-79-4
M. Wt: 227.69
InChI Key: NBBXBRDKVGLPAK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

The specific synthesis process of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical synthesis databases or literature.


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to refer to specialized chemical databases or literature.


Chemical Reactions Analysis

The specific chemical reactions involving 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical reaction databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical databases or literature.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial properties of this compound. Specifically, a study evaluated synthesized pyrazole derivatives (including compound 13) and found that it displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives (including compounds 14 and 15) have shown promise. These compounds exhibited better inhibition effects against Plasmodium berghei in vivo, suggesting their potential as safe and effective antimalarial agents .

Molecular Docking Studies

To understand the mechanism of action, researchers performed molecular docking studies. Compound 13 was docked against Lm-PTR1 (a target enzyme) complexed with Trimethoprim. The results justified its better antileishmanial activity. Such studies provide insights into how the compound interacts with specific biological targets .

Nucleic Acid Extraction/Purification

1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride may find applications in nucleic acid extraction and purification techniques. Researchers use these methods to isolate DNA or RNA from various sources for downstream analyses like PCR and electrophoresis .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is not detailed in the search results . For more detailed information, it is recommended to refer to specialized biochemical or pharmacological databases or literature.

Safety and Hazards

The safety data sheet for 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Future Directions

The future directions of research and applications involving 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride are not detailed in the search results . For more detailed information, it is recommended to refer to recent scientific literature or industry reports.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-10(14)11(4-2-5-11)7-9-3-1-6-12-8-9;/h1,3,6,8H,2,4-5,7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXBRDKVGLPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CN=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride

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